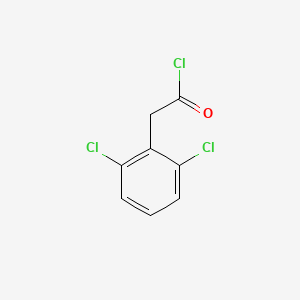

2-(2,6-Dichlorophenyl)acetyl chloride

Description

Contextual Placement within Organic Synthesis

In the landscape of organic synthesis, 2-(2,6-Dichlorophenyl)acetyl chloride is classified as a potent acylating agent. The acetyl chloride functional group is characterized by a highly electrophilic carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity allows for the efficient formation of amides, esters, and thioesters, respectively, which are fundamental reactions in synthetic chemistry.

The presence of two chlorine atoms at the ortho-positions of the phenyl ring introduces significant steric hindrance around the reactive center. This steric bulk can influence the kinetics and selectivity of its reactions, a feature that can be strategically exploited in complex syntheses. Furthermore, the electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the carbonyl carbon, further increasing its reactivity as an acylating agent.

Role as a Synthetic Precursor in Complex Molecule Construction

The primary utility of this compound lies in its function as a critical building block for larger, more complex molecules, particularly within the pharmaceutical industry. Its structure is incorporated into the final framework of several active pharmaceutical ingredients (APIs).

Notable examples include:

Diclofenac (B195802): While multiple synthetic routes exist for this widely used non-steroidal anti-inflammatory drug (NSAID), some pathways utilize intermediates derived from the 2-(2,6-dichlorophenyl)acetyl moiety. osf.io The compound's structure is fundamental to the therapeutic action of diclofenac.

Guanfacine: In one synthetic pathway for the hypertension medication Guanfacine, this compound is condensed with S-methylisothiourea as a key step in forming the final molecule. lookchem.com

LY3154207: In contemporary drug discovery, this compound has been used in the synthesis of LY3154207, a potent and selective positive allosteric modulator of the human dopamine (B1211576) D1 receptor. acs.orgnih.gov The synthesis involves the direct acylation of a complex amine intermediate with this compound. acs.org

Applications in the Synthesis of Bioactive Molecules

| Target Molecule | Therapeutic Class | Role of this compound |

|---|---|---|

| Diclofenac | Non-Steroidal Anti-Inflammatory Drug (NSAID) | Key structural precursor for the 2-(2,6-dichloroanilino)phenylacetic acid core. |

| Guanfacine | Antihypertensive Agent | Reactant for condensation with S-methylisothiourea. lookchem.com |

| LY3154207 | Dopamine D1 Positive Allosteric Modulator | Acylating agent for coupling with a complex tetrahydroisoquinoline intermediate. acs.orgnih.gov |

Historical Overview of Relevant Synthetic Routes

The synthesis of this compound is intrinsically linked to the preparation of its precursors, primarily 2-(2,6-Dichlorophenyl)acetic acid and, further back, 2,6-dichloroaniline.

Final Step: Acyl Chloride Formation: The most direct and common method for preparing the title compound is the treatment of 2-(2,6-Dichlorophenyl)acetic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is frequently used, often with a catalytic amount of dimethylformamide (DMF), to convert the carboxylic acid into the more reactive acyl chloride. Oxalyl chloride is another effective reagent for this transformation. chemicalbook.com

Synthesis of 2-(2,6-Dichlorophenyl)acetic acid: Several routes to this crucial precursor have been developed.

One common laboratory and industrial method involves the hydrolysis of 2,6-dichlorophenylacetonitrile. chemicalbook.comgoogle.com

Another approach starts from 2,6-dichlorotoluene (B125461), which undergoes catalyzed carbonylation reactions to introduce the acetic acid moiety. chemicalbook.comgoogle.com

Synthesis of 2,6-Dichloroaniline: The synthesis of this key starting material has a longer history with various reported methods.

An early laboratory-scale synthesis involved the multi-step transformation of sulfanilamide, which is first chlorinated and then subjected to desulfonation. wikipedia.orgorgsyn.org

Other routes start from aniline (B41778), which can be chlorinated using systems like hydrochloric acid and hydrogen peroxide to yield 2,4,6-trichloroaniline, followed by selective de-chlorination. google.com

Industrial production often utilizes the hydrogenation of 2,6-dichloronitrobenzene. wikipedia.org

Key Synthetic Pathways to this compound and its Precursors

| Target Compound | Starting Material(s) | Key Reagents/Conditions | Reference |

|---|---|---|---|

| This compound | 2-(2,6-Dichlorophenyl)acetic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride | chemicalbook.com |

| 2-(2,6-Dichlorophenyl)acetic acid | 2,6-Dichlorophenylacetonitrile | Hydrolysis (e.g., KOH, HCl) | chemicalbook.com |

| 2,6-Dichloroaniline | Sulfanilamide | Chlorination (HCl/H₂O₂) followed by desulfonation (H₂SO₄) | orgsyn.org |

| 2,6-Dichloroaniline | 2,6-Dichloronitrobenzene | Hydrogenation | wikipedia.org |

Scope and Significance in Contemporary Chemical Research

The significance of this compound in modern chemical research remains high, primarily driven by the fields of medicinal chemistry and materials science. Its utility extends beyond the synthesis of established drugs like Diclofenac to the development of novel therapeutic agents, as exemplified by its use in making the complex modulator LY3154207. acs.orgnih.gov

Researchers utilize this compound as a strategic building block to introduce the 2,6-dichlorophenylacetyl group into new molecular scaffolds. This specific moiety is often explored for its ability to confer desirable steric and electronic properties that can modulate a molecule's interaction with biological targets, such as enzymes or receptors. rsc.org Its application in constructing libraries of new compounds for high-throughput screening is a testament to its value in the drug discovery process. Furthermore, its role as a precursor extends to the agrochemical industry, where it is used in the development of new herbicides and pesticides. The compound's high reactivity and well-established synthetic utility ensure its continued relevance as a valuable tool for academic and industrial chemists.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dichlorophenyl)acetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRDBQGBQYINBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Preparation Methodologies

Precursor Synthesis

The critical intermediate for producing 2-(2,6-Dichlorophenyl)acetyl chloride is 2-(2,6-Dichlorophenyl)acetic acid. Several effective routes have been developed for its synthesis.

A common and direct method for synthesizing 2-(2,6-Dichlorophenyl)acetic acid is through the hydrolysis of 2,6-Dichlorobenzyl Acetonitrile (B52724) (also known as (2,6-dichloro-phenyl)-acetonitrile). This reaction is typically performed under basic conditions. For instance, the nitrile can be heated with a solution of potassium hydroxide (B78521) (KOH) in a mixture of ethanol (B145695) and water. chemicalbook.com The reaction mixture is typically heated to around 80°C for an extended period, such as 20 hours, to ensure complete conversion. chemicalbook.com Following the hydrolysis, the resulting carboxylate salt is neutralized with an acid, like hydrochloric acid (HCl), to precipitate the desired 2-(2,6-Dichlorophenyl)acetic acid. chemicalbook.com This method has been reported to achieve high yields, around 83%. chemicalbook.com An alternative procedure involves refluxing the nitrile with sodium hydroxide overnight, followed by acidification. scispace.com

Table 1: Reaction Conditions for Hydrolysis of 2,6-Dichlorobenzyl Acetonitrile

| Parameter | Condition | Source |

| Starting Material | (2,6-dichloro-phenyl)-acetonitrile | chemicalbook.com |

| Reagents | Potassium Hydroxide (KOH), Water, Ethanol | chemicalbook.com |

| Temperature | 80°C | chemicalbook.com |

| Reaction Time | 20 hours | chemicalbook.com |

| Acidification | Hydrochloric Acid (HCl) to pH 3 | chemicalbook.com |

| Reported Yield | 83% | chemicalbook.com |

As mentioned in the transition metal-catalyzed route, esters like ethyl 2,6-dichlorophenylacetate serve as key intermediates or precursors that are subsequently hydrolyzed to form 2-(2,6-Dichlorophenyl)acetic acid. chemicalbook.com The synthesis of this ester via palladium-catalyzed carbonylation of 2,6-dichlorotoluene (B125461) is a critical step. chemicalbook.combeilstein-journals.org The subsequent hydrolysis of the ester to the carboxylic acid is a standard chemical transformation, typically achieved under acidic or basic conditions. This approach, where an ester is formed and then hydrolyzed, is a common strategy in organic synthesis to arrive at a carboxylic acid.

Another distinct approach starts from cyclohexanone. This process involves a series of reactions including chlorination to form 2,2,6,6-tetrachlorocyclohexanone, followed by condensation with a malonic diester. Subsequent dehydrochlorination, hydrolysis, rearrangement, and finally acidification and decarboxylation yield 2,6-dichlorophenylacetic acid. google.com This method is noted for using inexpensive and readily available raw materials. google.com

Synthesis of 2-(2,6-Dichlorophenyl)acetic Acid

Conversion to this compound

The final step in the synthesis is the conversion of 2-(2,6-Dichlorophenyl)acetic acid into the more reactive acyl chloride, this compound. This transformation is a standard procedure in organic chemistry, typically accomplished using a chlorinating agent. chemguide.co.ukchemguide.co.uk

Common reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). chemicalbook.comcommonorganicchemistry.com When using thionyl chloride, the reaction often involves refluxing the carboxylic acid with the reagent. commonorganicchemistry.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.ukyoutube.com

Alternatively, oxalyl chloride can be used, often in a solvent like benzene (B151609) or dichloromethane. This reaction is frequently catalyzed by a few drops of dimethylformamide (DMF). chemicalbook.comcommonorganicchemistry.com The reaction with oxalyl chloride can often be carried out at room temperature. chemicalbook.com After the reaction is complete, the solvent and any volatile byproducts are removed under vacuum to yield the this compound. chemicalbook.com Other less commonly used reagents for this type of conversion include phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃). chemguide.co.ukchemguide.co.uk

Table 2: Reagents for the Conversion of 2-(2,6-Dichlorophenyl)acetic Acid to its Acyl Chloride

| Reagent | Typical Conditions | Catalyst (if any) | Byproducts | Source |

| Thionyl Chloride (SOCl₂) | Refluxing with the acid | Often none, sometimes DMF | SO₂, HCl | , commonorganicchemistry.com |

| Oxalyl Chloride ((COCl)₂) | Room temperature in solvent (e.g., benzene) | Dimethylformamide (DMF) | CO, CO₂, HCl | chemicalbook.com, commonorganicchemistry.com |

| Phosphorus(V) Chloride (PCl₅) | Cold reaction | None | POCl₃, HCl | chemguide.co.uk, chemguide.co.uk |

| Phosphorus(III) Chloride (PCl₃) | Room temperature | None | H₃PO₃ | chemguide.co.uk, chemguide.co.uk |

Classical Chlorination Reagents

The conversion of the carboxylic acid group of 2-(2,6-dichlorophenyl)acetic acid into an acyl chloride is typically achieved using standard chlorinating agents. Thionyl chloride and oxalyl chloride are the most commonly employed reagents for this transformation due to their efficacy and the convenient removal of byproducts.

The reaction of 2,6-dichlorophenylacetic acid with thionyl chloride (SOCl₂) is a widely utilized method for the synthesis of this compound. This reaction proceeds by converting the carboxylic acid into the more reactive acyl chloride. masterorganicchemistry.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification process of the final product. masterorganicchemistry.comlibretexts.org The general reaction is as follows:

C₈H₆Cl₂O₂ + SOCl₂ → C₈H₅Cl₃O + SO₂ + HCl

Typically, the reaction involves refluxing the carboxylic acid with an excess of thionyl chloride to drive the reaction to completion.

Oxalyl chloride ((COCl)₂) serves as another effective reagent for the preparation of acyl chlorides from carboxylic acids. wikipedia.org It is often considered a milder and more selective reagent compared to thionyl chloride. wikipedia.org The reaction with 2,6-dichlorophenylacetic acid produces the desired acyl chloride along with volatile byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl). This facilitates an easier workup procedure. columbia.edu The reaction mechanism, particularly when catalyzed, is highly efficient. columbia.edu

The conversion of carboxylic acids to acyl chlorides using either thionyl chloride or oxalyl chloride can be slow. columbia.edu To accelerate this process, a catalytic amount of N,N-Dimethylformamide (DMF) is frequently added. columbia.edunih.govwebsite-files.com DMF acts as a catalyst by first reacting with the chlorinating agent (thionyl chloride or oxalyl chloride) to form a Vilsmeier reagent, an imidoyl chloride intermediate. columbia.edunih.gov This intermediate is a much more potent acylating agent than the initial chlorinating reagent. It then reacts with the carboxylic acid to form the acyl chloride, regenerating the DMF catalyst in the process, which allows it to participate in further reaction cycles. columbia.edunih.gov This catalytic cycle significantly increases the reaction rate, often reducing reaction times from hours to minutes. columbia.edu

Interactive Data Table: Chlorination Reagents and Catalysts

| Reagent | Formula | Typical Role | Byproducts | Catalyzed By |

| Thionyl Chloride | SOCl₂ | Chlorinating Agent | SO₂, HCl | DMF, Pyridine (B92270) |

| Oxalyl Chloride | (COCl)₂ | Chlorinating Agent | CO₂, CO, HCl | DMF |

| N,N-Dimethylformamide | (CH₃)₂NC(O)H | Catalyst | - | - |

Optimized Reaction Conditions

To maximize the yield and purity of this compound, careful optimization of reaction conditions, including the choice of solvent and temperature, is crucial.

The choice of solvent can significantly influence the reaction's efficiency and outcome. While thionyl chloride can sometimes be used neat (without a solvent), inert organic solvents are often employed to control the reaction rate and facilitate handling. reddit.com Dichloromethane (DCM) is a common solvent for reactions involving oxalyl chloride due to its inertness and ease of removal. reddit.comgoogle.com Other solvents such as benzene or acetonitrile may also be utilized depending on the specific requirements of the synthesis. reddit.com The solvent helps to dissolve the reactants and maintain a homogenous reaction mixture.

Temperature is a critical parameter in the synthesis of acyl chlorides. Reactions involving thionyl chloride are often conducted at elevated temperatures, typically under reflux, to ensure the reaction goes to completion. For instance, a similar acylation reaction is carried out at 75°C. google.com However, precise temperature control is necessary to prevent the formation of unwanted byproducts through decomposition or side reactions. While some preparations with potent reagents like phosphorus(V) chloride can occur under cold conditions, the use of thionyl or oxalyl chloride generally requires heating to initiate and sustain the reaction. libretexts.org The optimal temperature profile depends on the specific chlorinating agent, the presence of a catalyst, and the solvent used.

Interactive Data Table: Optimized Reaction Parameters

| Parameter | Condition | Rationale |

| Solvent | Dichloromethane (DCM) | Inert, dissolves reactants, easy to remove post-reaction. |

| Benzene | Can be used as an alternative inert solvent system. | |

| Temperature | Reflux / Elevated | Increases reaction rate and drives the reaction to completion. |

| Catalyst | N,N-Dimethylformamide (DMF) | Significantly accelerates the rate of acyl chloride formation. |

Reaction Time and Conversion Monitoring

The synthesis of this compound from its parent carboxylic acid, 2-(2,6-dichlorophenyl)acetic acid, requires careful control over reaction parameters to ensure high yield and purity. Reaction time is a critical variable that is highly dependent on the scale of the reaction, the specific chlorinating agent used, and the reaction temperature. Typically, these reactions are run for several hours under reflux conditions to drive the conversion to completion. For instance, related acyl chlorination reactions are often conducted for periods ranging from 5 to 10 hours. google.com

Monitoring the conversion of the carboxylic acid to the acyl chloride presents a unique challenge due to the high reactivity of the product. Direct analysis of the reaction mixture using standard techniques like thin-layer chromatography (TLC) is often problematic. The acyl chloride is susceptible to hydrolysis, reacting with the moisture present on the TLC plate or in the atmosphere, which can convert it back to the starting carboxylic acid, leading to inaccurate assessments of the reaction's progress. researchgate.net

To overcome this, several indirect and spectroscopic methods are employed:

Indirect Chromatographic Analysis: A common and effective technique involves quenching a small aliquot of the reaction mixture with a nucleophile, such as an alcohol (e.g., methanol) or an amine. This rapidly converts the reactive acyl chloride into a more stable ester or amide derivative. The resulting mixture can then be analyzed by TLC or LC-MS. By tracking the disappearance of the starting carboxylic acid spot and the appearance of the new, less polar ester/amide spot, the reaction's progress can be reliably monitored. researchgate.net

Spectroscopic Monitoring: Infrared (IR) spectroscopy can be a useful tool. The reaction can be followed by observing the disappearance of the broad O-H stretch characteristic of the carboxylic acid's dimer (typically around 2500-3300 cm⁻¹) and the appearance of the sharp, higher-frequency C=O stretch of the acyl chloride (around 1780-1815 cm⁻¹). Nuclear Magnetic Resonance (NMR) spectroscopy can also distinguish between the starting material and the product but may be less practical for real-time monitoring.

Observation of Gas Evolution: When using reagents like thionyl chloride or oxalyl chloride, the reaction produces gaseous byproducts (sulfur dioxide, hydrogen chloride, carbon monoxide, carbon dioxide). researchgate.netchemguide.co.uk The cessation of gas evolution can serve as a simple, albeit qualitative, indicator that the reaction is nearing completion.

Interactive Table: Conversion Monitoring Techniques

| Method | Principle | Advantages | Disadvantages |

| Indirect TLC/LC-MS | Quenching with alcohol/amine to form a stable derivative for analysis. researchgate.net | Reliable, uses common lab techniques. | Indirect, requires an extra quenching step. |

| Infrared (IR) Spectroscopy | Monitoring changes in characteristic functional group frequencies (O-H vs. C=O). | Direct, can be performed in-situ with right equipment. | May be difficult to quantify without calibration. |

| Gas Evolution | Visual confirmation of gaseous byproduct formation. chemguide.co.uk | Simple, no special equipment needed. | Qualitative, not precise for determining completion. |

| NMR Spectroscopy | Distinguishing chemical shifts of protons or carbons in reactant vs. product. | Provides definitive structural information. | Impractical for frequent, real-time monitoring. |

Alternative Synthetic Approaches for Acyl Chloride Formation

While thionyl chloride (SOCl₂) is a frequently used reagent for the preparation of this compound, several other chlorinating agents can be employed to convert the parent carboxylic acid into its acyl chloride. The choice of reagent often depends on factors like reaction scale, desired purity, cost, and the sensitivity of other functional groups in the molecule. researchgate.netreddit.com

Common alternative reagents include:

Phosphorus(V) Chloride (PCl₅): This solid reagent reacts readily with carboxylic acids, often under cold conditions, to yield the acyl chloride. The byproducts are phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl). Fractional distillation is typically required to separate the product from the liquid POCl₃ byproduct. chemguide.co.ukjove.comlibretexts.orgchemtube3d.com

Phosphorus(III) Chloride (PCl₃): A liquid reagent that generally reacts less vigorously than PCl₅. The reaction produces the desired acyl chloride and phosphoric(III) acid (H₃PO₃) as a non-volatile byproduct, which can simplify separation in some cases. chemguide.co.uklibretexts.org

Oxalyl Chloride ((COCl)₂): This reagent is often preferred for smaller-scale or more sensitive syntheses. It is typically used in an inert solvent like dichloromethane, often with a catalytic amount of dimethylformamide (DMF). commonorganicchemistry.com A significant advantage of oxalyl chloride is that its byproducts, carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), are all gaseous, which simplifies the workup procedure considerably. researchgate.net However, it is more expensive than thionyl chloride. researchgate.netsciencemadness.org

Interactive Table: Comparison of Acyl Chloride Synthesis Reagents

| Reagent | Formula | Typical Conditions | Byproducts | Advantages | Disadvantages |

| Thionyl Chloride | SOCl₂ | Neat or in solvent, often refluxed. commonorganicchemistry.com | SO₂(g), HCl(g) chemguide.co.uk | Inexpensive, gaseous byproducts. sciencemadness.org | Can require heating, reagent can be harsh. |

| Phosphorus(V) Chloride | PCl₅ | Cold or room temperature. chemguide.co.uk | POCl₃(l), HCl(g) chemguide.co.uk | Highly reactive, effective. | Solid reagent, liquid byproduct requires separation. chemguide.co.uk |

| Phosphorus(III) Chloride | PCl₃ | Room temperature or gentle warming. | H₃PO₃(s) chemguide.co.uk | Milder than PCl₅. | Stoichiometry requires 3 moles of acid per mole of PCl₃. |

| Oxalyl Chloride | (COCl)₂ | Room temp in solvent (e.g., DCM) with cat. DMF. commonorganicchemistry.com | CO(g), CO₂(g), HCl(g) researchgate.net | Mild conditions, all gaseous byproducts. researchgate.netsciencemadness.org | More expensive, CO is highly toxic. researchgate.net |

General Acyl Chloride Reactivity Principles

Acyl chlorides are among the most reactive derivatives of carboxylic acids. youtube.com Their heightened reactivity stems from the electronic nature of the carbonyl group, which is bonded to a highly electronegative chlorine atom. This configuration makes the carbonyl carbon exceptionally electrophilic and susceptible to attack by a wide range of nucleophiles. google.comacs.org

The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution. google.com This reaction generally proceeds via a two-stage mechanism known as an addition-elimination mechanism. youtube.combldpharm.com

Nucleophilic Addition: The reaction is initiated when a nucleophile attacks the electrophilic carbonyl carbon. This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. youtube.com In this intermediate state, the carbon atom's hybridization changes from sp² to sp³. youtube.com

Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable and quickly collapses. The carbonyl group is reformed by the lone pair of electrons from the oxygen atom moving back down. Simultaneously, the chlorine atom is ejected as a chloride ion (Cl⁻), which is an excellent leaving group due to its stability. fishersci.co.uk The nucleophile is now attached to the carbonyl carbon, completing the substitution. youtube.com

This addition-elimination sequence is the cornerstone of acyl chloride chemistry, enabling the synthesis of various other carboxylic acid derivatives. youtube.com

The pronounced electrophilicity of the carbonyl carbon in acyl chlorides is the primary driver of their high reactivity. google.com Several factors contribute to this characteristic:

Inductive Effect: The chlorine and oxygen atoms attached to the carbonyl carbon are both highly electronegative. They exert a strong electron-withdrawing inductive effect, pulling electron density away from the carbon atom. This creates a significant partial positive charge (δ+) on the carbonyl carbon, making it a prime target for nucleophiles. bldpharm.comnih.gov

Leaving Group Ability: The chloride ion is a weak base and therefore a very stable leaving group. The facility with which the chloride ion can depart from the tetrahedral intermediate strongly favors the forward reaction, driving the substitution to completion. google.com

Resonance: While the lone pairs on the chlorine atom can participate in resonance with the carbonyl group, this effect is weak compared to other carboxylic acid derivatives like amides or esters. The poor overlap between the carbon 2p orbital and the chlorine 3p orbital means that the resonance stabilization of the acyl chloride is minimal, which contributes to its high reactivity.

Compared to other carboxylic acid derivatives, acyl chlorides are significantly more reactive. The general order of reactivity is: acyl halides > anhydrides > esters ≈ acids >> amides. youtube.com This high reactivity makes them valuable intermediates in organic synthesis. researchgate.net

Specific Reaction Pathways of this compound

As a potent acylating agent, this compound readily undergoes nucleophilic acyl substitution with a variety of nucleophiles to form stable amide and ester linkages.

The reaction of this compound with primary or secondary amines is a direct application of the nucleophilic acyl substitution mechanism, leading to the formation of N-substituted amides. google.com This reaction is often rapid and highly exothermic. nih.gov A base, such as triethylamine (B128534) or even an excess of the amine reactant, is typically used to neutralize the hydrogen chloride (HCl) byproduct that is formed. acs.orgkhanacademy.org

When this compound reacts with a primary amine like 4-chloroaniline, the nitrogen atom of the amine acts as the nucleophile. It attacks the electrophilic carbonyl carbon of the acyl chloride. Following the addition-elimination mechanism, the chloride ion is expelled, and a new carbon-nitrogen bond is formed, yielding the corresponding amide, N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide. nih.govnih.gov

Table 1: Reactants and Product in the Synthesis of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide

| Compound Name | Molecular Formula | Role |

| This compound | C₈H₅Cl₃O | Electrophile |

| 4-chloroaniline | C₆H₆ClN | Nucleophile |

| N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | C₁₄H₁₀Cl₃NO | Product |

Amino acids contain both an amine group (-NH₂) and a carboxylic acid group (-COOH). The amine group is nucleophilic and will readily react with acyl chlorides. In the reaction with L-Alanine, the nitrogen of the amino group attacks the carbonyl carbon of this compound. To prevent unwanted side reactions with the carboxylic acid portion of the amino acid, it is often protected as an ester (e.g., a methyl or ethyl ester) prior to the reaction. nih.gov After the amide bond is formed, the ester can be hydrolyzed to regenerate the carboxylic acid if desired. nih.gov This reaction results in the formation of an N-acyl amino acid derivative.

The reaction with L-alanine methyl ester would proceed as follows: C₈H₅Cl₃O + C₄H₉NO₂ → C₁₂H₁₂Cl₂NO₃ + HCl

Table 2: Reactants and Potential Product in the Acylation of L-Alanine

| Compound Name | Molecular Formula | Role |

| This compound | C₈H₅Cl₃O | Electrophile |

| L-Alanine methyl ester (Protected Amino Acid) | C₄H₉NO₂ | Nucleophile |

| N-[2-(2,6-dichlorophenyl)acetyl]-L-alanine methyl ester | C₁₂H₁₂Cl₂NO₃ | Product |

Esterification Reactions with Alcohols

This compound reacts readily with primary and secondary alcohols to form the corresponding esters. This esterification is a nucleophilic addition-elimination reaction. acs.orgijrrr.com The reaction is typically rapid and highly exothermic. researchgate.net

The mechanism involves an initial nucleophilic attack by the alcohol's oxygen atom on the carbonyl carbon of the acyl chloride. acs.orgresearchgate.net This leads to a tetrahedral intermediate which then collapses, reforming the carbonyl double bond and eliminating the chloride ion. A subsequent deprotonation of the oxonium ion, often by the eliminated chloride ion, yields the final ester product and hydrogen chloride gas. acs.orgresearchgate.net The reaction is generally performed in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl byproduct.

Hydrolysis to Carboxylic Acid

In the presence of water, this compound undergoes vigorous hydrolysis to yield 2-(2,6-dichlorophenyl)acetic acid and hydrogen chloride. researchgate.net This reaction is a classic example of nucleophilic acyl substitution where water acts as the nucleophile.

The mechanism is analogous to that of esterification. A water molecule attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then eliminates a chloride ion, and a second water molecule acts as a base to deprotonate the resulting oxonium ion, affording the carboxylic acid product. Due to this high reactivity with water, the acyl chloride must be handled under anhydrous conditions to prevent decomposition.

Intramolecular Cyclization Reactions

While this compound itself does not undergo intramolecular cyclization, it is a crucial building block for precursors that do. Derivatives formed from this acyl chloride can participate in various intramolecular cyclization reactions to synthesize a range of heterocyclic compounds.

For instance, after reacting the acyl chloride with an appropriate bifunctional molecule, the resulting intermediate can undergo cyclization. A study on the related 2-[(2,6-dichloroanilino)phenyl]acetic acid showed its conversion into thiosemicarbazide (B42300) intermediates, which were then cyclized under acidic conditions (e.g., concentrated sulfuric acid) to form 1,3,4-thiadiazole (B1197879) rings. Similarly, other intermediates were cyclized to form 1,2,4-triazoles.

Another important cyclization is the Pictet-Spengler reaction, which is used to synthesize tetrahydroisoquinolines and related structures. thermofisher.com In a hypothetical context, if this compound were used to acylate a β-phenylethylamine, the resulting amide could be subjected to a Bischler-Napieralski reaction (a dehydrative cyclization using an agent like P₂O₅ or POCl₃) to form a dihydroisoquinoline, which could then be reduced to the final tetrahydroisoquinoline.

Electrophilic Aromatic Substitution (e.g., Friedel-Crafts Acylation Context)

This compound functions as an acylating agent in the Friedel-Crafts acylation reaction, a fundamental type of electrophilic aromatic substitution. In this reaction, the 2-(2,6-dichlorophenyl)acetyl group is attached to an aromatic ring.

The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), which coordinates to the chlorine atom of the acyl chloride. This coordination polarizes the carbon-chlorine bond, leading to the formation of a resonance-stabilized acylium ion. This highly electrophilic acylium ion is then attacked by the π-electron system of another aromatic substrate (e.g., benzene or anisole). The subsequent loss of a proton from the intermediate sigma complex restores the aromaticity of the substrate ring and yields the final aryl ketone product.

It is important to note that the dichlorophenyl ring of this compound itself is strongly deactivated towards electrophilic aromatic substitution. The two chlorine atoms and the acetyl chloride group are all electron-withdrawing, significantly reducing the nucleophilicity of the aromatic ring and making it resistant to further substitution under Friedel-Crafts conditions.

Reactions Leading to Heterocyclic Ring Systems

This compound is a valuable precursor in the synthesis of various heterocyclic compounds. Its high reactivity, stemming from the electrophilic carbonyl carbon, allows it to participate in a range of cyclization and condensation reactions.

A significant reaction involving the 2-(2,6-dichlorophenyl)acetyl moiety is the intramolecular cyclization to form an indolinone ring system. This transformation is central to the synthesis of 1-(2,6-dichlorophenyl)-2-indolone, a known impurity and metabolite of the widely used non-steroidal anti-inflammatory drug, Diclofenac (B195802).

The synthesis proceeds from Diclofenac (2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid) as the starting material. google.com In this process, the carboxylic acid is first converted to its more reactive acyl chloride intermediate, 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetyl chloride, through the action of a chlorinating agent such as thionyl chloride (SOCl₂). google.com This in situ generated acyl chloride then undergoes an intramolecular Friedel-Crafts-type acylation, where the electrophilic acyl group attacks the adjacent phenyl ring, leading to ring closure and the formation of the indolinone core after the elimination of HCl. google.com This process highlights a key reactive pathway of the acyl chloride derived from the 2-(2,6-dichlorophenyl)acetic acid structure. The reaction yields can be quite high, reaching up to 90-95%. google.com

Table 1: Synthesis of 1-(2,6-dichlorophenyl)-2-indolone

| Starting Material | Reagent | Key Intermediate (in situ) | Product | Yield |

|---|---|---|---|---|

| Diclofenac | Thionyl chloride (SOCl₂) in an organic mixed solvent | 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetyl chloride | 1-(2,6-Dichlorophenyl)-2-indolone | 90-95% |

Data sourced from patent CN105037241B. google.com

This compound is a suitable precursor for the synthesis of 3-substituted-2-azetidinones, commonly known as β-lactams. The primary route for this transformation is the Staudinger synthesis, which involves a [2+2] cycloaddition between a ketene (B1206846) and an imine (Schiff base).

In this reaction, this compound is treated with a tertiary amine base, such as triethylamine (Et₃N). The base abstracts the α-proton and eliminates the chloride ion to generate a highly reactive ketene, (2,6-dichlorophenyl)methylketene, in situ. This ketene intermediate is then trapped by an imine. The subsequent cycloaddition reaction forms the four-membered azetidinone ring. This method is a versatile and widely employed strategy for constructing the β-lactam core, a key structural motif in many antibiotic agents.

General Reaction Scheme for Azetidinone Synthesis:

| Step | Reactants | Conditions/Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Ketene Formation | This compound, Imine (Ar-CH=N-Ar') | Triethylamine (Et₃N) in a non-protic solvent | (2,6-Dichlorophenyl)methylketene |

Oxazepin-4,7-diones: The synthesis of 1,3-oxazepine-4,7-diones is well-documented in the chemical literature. The most common and established pathway involves the [2+5] cycloaddition reaction between a Schiff base (imine) and a cyclic acid anhydride (B1165640), such as maleic anhydride or phthalic anhydride, often in a solvent like dry benzene or dioxane. uobaghdad.edu.iqpnrjournal.comechemcom.comresearchgate.netscirp.org This reaction mechanism does not typically utilize an acyl chloride as a direct precursor for the ring system. While this compound is a versatile reagent, its application in the direct synthesis of oxazepin-4,7-diones is not a prominently reported pathway in the reviewed literature.

Oxadiazoles: this compound can serve as a starting material for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. The reaction proceeds through a key intermediate, 2-(2,6-dichlorophenyl)acetohydrazide. This hydrazide is formed by the reaction of the acyl chloride with hydrazine (B178648) hydrate. The resulting acylhydrazide can then be cyclized to the oxadiazole ring through several methods. One common approach is dehydration using reagents like phosphorus oxychloride (POCl₃). Alternatively, the acetohydrazide can be acylated with a second mole of the acyl chloride, and the resulting 1,2-diacylhydrazine can be cyclized under dehydrating conditions to yield the symmetrically substituted 1,3,4-oxadiazole.

Quinoxalinones: The synthesis of quinoxaline (B1680401) derivatives, including quinoxalinones, typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound (like glyoxal) or an α-keto acid (like pyruvic acid). sapub.orgsapub.org When reacting o-phenylenediamine with a simple acyl chloride such as benzoyl chloride, the reaction tends to result in the formation of the di-acylated product, 1,2-dibenzamidobenzene, rather than undergoing cyclization to form a quinoxalinone, regardless of the stoichiometry used. This suggests that while acylation of the diamine with this compound would readily occur, subsequent cyclization to a quinoxalinone ring may require specific catalytic conditions or a more complex substrate to facilitate the intramolecular ring closure.

Selenoindolinones: The synthesis of selenoindolinones from this compound is not described in the readily available scientific literature. This specific heterocyclic transformation remains an area for potential investigation.

Derivatization Strategies for Analytical and Synthetic Purposes

As a highly reactive acylating agent, this compound readily reacts with various nucleophiles. This property is extensively used for both synthetic purposes, such as building complex molecules, and for analytical derivatization to enhance the detectability of compounds in chromatographic methods. google.comresearchgate.net The core reaction is a nucleophilic acyl substitution.

Acylation of Hydroxyl Groups: Alcohols and phenols react with this compound, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the corresponding esters. This reaction is useful for protecting hydroxyl groups during multi-step syntheses or for analytical purposes. For instance, derivatizing small alcohols can increase their molecular weight and alter their volatility and retention time in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. osti.gov

Acylation of Thiol Groups: Thiols react in an analogous manner to alcohols, yielding thioesters. This transformation is also employed in both synthesis and analytical derivatization.

Acylation of Amine Groups: Primary and secondary amines react rapidly with this compound to form stable amides. google.com This is one of the most common applications of this reagent. The reaction is fundamental in peptide synthesis and in the construction of numerous pharmaceutical compounds. nih.gov For analytical purposes, acylation of amines is a robust strategy to create derivatives with improved chromatographic behavior and detectability, particularly for HPLC with UV or fluorescence detection. nih.govrsc.orgnih.gov

Table 2: Nucleophilic Acylation Reactions

| Nucleophile Class | Functional Group | Product Class | Purpose |

|---|---|---|---|

| Alcohols/Phenols | -OH | Esters | Synthetic protection, Analytical derivatization osti.gov |

| Thiols | -SH | Thioesters | Synthetic intermediate |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,2-Dibenzamidobenzene |

| 1-(2,6-Dichlorophenyl)-2-indolone |

| 2-(2,6-Dichlorophenyl)acetohydrazide |

| This compound |

| 2-(2-((2,6-Dichlorophenyl)amino)phenyl)acetyl chloride |

| Azetidinone |

| Benzoyl chloride |

| Diclofenac |

| Hydrazine hydrate |

| Indolinone |

| Maleic anhydride |

| Oxadiazole |

| Oxazepin-4,7-dione |

| o-Phenylenediamine |

| Phthalic anhydride |

| Phosphorus oxychloride |

| Pyridine |

| Pyruvic acid |

| Quinoxalinone |

| Selenoindolinone |

| Thionyl chloride |

Reactivity and Reaction Mechanisms

Specific Reaction Types

The reaction of 2-(2,6-Dichlorophenyl)acetyl chloride with nitrophenylhydrazine (B1144169) reagents is a key derivatization method, primarily employed to facilitate the analysis of trace amounts of the acyl chloride, particularly in complex matrices such as lipophilic drug substances. researchgate.net This process involves a nucleophilic acyl substitution, where the nitrophenylhydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The resulting derivative, a substituted acetohydrazide, possesses distinct chromophoric properties that enhance its detectability, especially by High-Performance Liquid Chromatography (HPLC) with UV detection. researchgate.net

The selection of a nitrophenylhydrazine, such as 2-nitrophenylhydrazine (B1229437), is strategic. The derivatization product benefits from the presence of the nitro group on the phenyl ring, which causes a red-shift in the UV absorption spectrum. researchgate.net This shift to a longer wavelength (around 395 nm) is advantageous as it minimizes interference from matrix components that typically absorb at shorter wavelengths. researchgate.net

Reaction Mechanism:

The reaction proceeds via a nucleophilic addition-elimination mechanism, which is characteristic of acyl chlorides. The mechanism can be detailed in the following steps:

Nucleophilic Attack: The terminal nitrogen atom of the hydrazine (B178648) group in 2-nitrophenylhydrazine, possessing a lone pair of electrons, acts as the nucleophile. It attacks the electron-deficient carbonyl carbon of this compound. This leads to the breaking of the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.

Formation of the Tetrahedral Intermediate: This short-lived intermediate contains a negatively charged oxygen atom and a positively charged nitrogen atom.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being a good leaving group, is expelled.

Deprotonation: A solvent molecule or another base present in the reaction mixture removes a proton from the nitrogen atom that initially attacked the carbonyl group. This neutralizes the positive charge on the nitrogen and yields the final derivatized product, 2-(2,6-dichlorophenyl)-N'-(2-nitrophenyl)acetohydrazide, along with hydrochloric acid as a byproduct.

This derivatization is often carried out under mild conditions to ensure the stability of the resulting hydrazide. researchgate.net

Detailed Research Findings:

Research has focused on optimizing this derivatization for analytical purposes, particularly for the quantification of residual acyl chlorides in pharmaceutical products. researchgate.net A validated HPLC method utilizes 2-nitrophenylhydrazine for this purpose. The key parameters of this method are summarized in the table below.

| Parameter | Value/Condition |

| Derivatizing Reagent | 2-Nitrophenylhydrazine |

| Concentration | 100 µg/mL |

| Solvent | Acetonitrile (B52724) |

| Temperature | Room Temperature |

| Reaction Time | 30 minutes |

| Detection Wavelength | 395 nm |

This interactive data table summarizes the optimized conditions for the derivatization of acyl chlorides using 2-nitrophenylhydrazine for HPLC analysis. researchgate.net

The use of acetonitrile as the reaction solvent is preferred. google.com The reaction is typically conducted at room temperature for approximately 30 minutes to ensure complete derivatization without degradation of the product. researchgate.net The resulting derivative's strong absorbance at 395 nm allows for high specificity and sensitivity, with detection limits reported to be in the range of 0.01-0.03 µg/mL. researchgate.net This makes the method suitable for trace analysis.

Applications in Advanced Organic Synthesis

Role in Pharmaceutical Intermediate Synthesis

The primary application of 2-(2,6-dichlorophenyl)acetyl chloride is in the preparation of pharmaceutical compounds, where it serves as a cornerstone for building molecular complexity.

This compound is a pivotal intermediate in the synthesis of Diclofenac (B195802), a widely used non-steroidal anti-inflammatory drug (NSAID). Diclofenac is chemically known as 2-[(2,6-dichlorophenyl)amino]phenylacetic acid. In synthetic pathways leading to Diclofenac, the 2-(2,6-dichlorophenyl)acetyl moiety is a core structural component. While various synthetic routes to Diclofenac exist, many converge on the formation of an amide bond where a precursor containing the 2-(2,6-dichlorophenyl)acetyl group is essential. The acetyl chloride provides the necessary reactivity to acylate an aniline (B41778) derivative, a key step in constructing the final molecule.

The utility of this compound extends beyond Diclofenac to the synthesis of its analogues and other anti-inflammatory agents. Its role as a reactive intermediate allows for the generation of a library of derivatives by reacting it with various nucleophiles. Notable examples include Aceclofenac and Lornoxicam, which are structurally related to Diclofenac and also exhibit anti-inflammatory properties. The synthesis of these derivatives often involves the esterification or amidation of the corresponding acid, for which the acetyl chloride is the activated precursor.

| Derivative | Chemical Class | Therapeutic Use |

|---|---|---|

| Diclofenac | Phenylacetic acid derivative | Anti-inflammatory, Analgesic |

| Aceclofenac | Phenylacetic acid derivative | Anti-inflammatory, Analgesic |

| Lornoxicam | Oxicam derivative | Anti-inflammatory, Analgesic |

Recent research has highlighted the critical role of this compound in the synthesis of novel therapeutic agents beyond NSAIDs. A significant example is its use in the preparation of LY3154207, a potent and selective positive allosteric modulator (PAM) of the human dopamine (B1211576) D1 receptor, which has been investigated for the treatment of Lewy body dementia. acs.orgnih.gov In the synthesis of LY3154207, this compound is reacted directly with a complex amine, (1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline, to form a key amide bond. acs.org This reaction demonstrates the compound's utility in acylating complex, sterically hindered nitrogen nucleophiles to create sophisticated molecular architectures. acs.org

As a reactive chemical building block, this compound is employed in the synthesis of diverse bioactive molecules. Its ability to readily react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters makes it a versatile tool in medicinal chemistry. This reactivity is harnessed to create libraries of novel compounds for biological screening. For instance, derivatives incorporating heterocyclic systems, which are prevalent in drug discovery, can be synthesized. Research has shown the synthesis of compounds such as 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H- acs.orguni.lutriazolo[3,4-b] acs.orguni.luijnrd.orgthiadiazine-7-carboxylic acid, where the dichlorophenyl moiety, originating from a related precursor, is a key feature. zsmu.edu.ua The synthesis of such heterocyclic molecules is of great interest due to their potential for a wide range of biological activities, including anti-inflammatory, antiviral, and antifungal properties. zsmu.edu.ua

Construction of Diverse Chemical Scaffolds

The 2-(2,6-dichlorophenyl)acetyl group is not only a component of bioactive molecules but also serves as a structural element in the construction of larger, more complex chemical frameworks.

The synthesis of LY3154207 serves as a prime example of using this compound to build upon an existing complex polycyclic system. The core of LY3154207 is a tetrahydroisoquinoline (THIQ) scaffold, which is a bicyclic system. acs.org The acylation reaction introduces the 2-(2,6-dichlorophenyl)acetyl group onto the nitrogen atom of the THIQ ring, creating a significantly more complex, multi-ring structure. acs.org This specific application underscores the role of this compound as a key reagent for elaborating and functionalizing pre-formed polycyclic frameworks, a common strategy in the total synthesis of natural products and the development of complex pharmaceutical agents.

| Reaction Type | Nucleophile | Product Class | Example Application |

|---|---|---|---|

| Acylation (Amidation) | Amine (e.g., Aniline derivative) | Amide | Diclofenac Synthesis |

| Acylation (Amidation) | Amine (e.g., Tetrahydroisoquinoline) | Amide | LY3154207 Synthesis |

| Acylation (Esterification) | Alcohol | Ester | Synthesis of Diclofenac Analogues |

Pathways to Advanced Functional Materials

This compound is a highly reactive acylating agent that serves as a crucial intermediate in various advanced organic synthesis applications. Its chemical structure, featuring an acetyl chloride moiety attached to a 2,6-dichlorophenyl group, imparts a high degree of electrophilicity, making it a potent reagent for introducing the 2-(2,6-dichlorophenyl)acetyl group into other molecules. The primary synthesis route for this compound involves the reaction of 2-(2,6-dichlorophenyl)acetic acid with thionyl chloride.

The reactivity of this compound is central to its utility. It readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, including amines, alcohols, and thiols, to yield corresponding amides, esters, and thioesters. This versatility makes it an important building block in the construction of complex organic molecules with specific, designed functions.

One of the most significant applications of this compound is in the pharmaceutical industry, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). It is a key precursor in the industrial production of Diclofenac, a widely used analgesic and anti-inflammatory agent. The synthesis involves reacting this compound with an aniline derivative to form the core structure of the drug. Beyond Diclofenac, its derivatives include other NSAIDs like Aceclofenac and Lornoxicam. lgcstandards.com Furthermore, it has been utilized in the synthesis of novel therapeutic candidates, such as potent, subtype-selective positive allosteric modulators of the human dopamine D1 receptor, which are under investigation for treating conditions like Lewy body dementia. acs.org

Beyond pharmaceuticals, this compound is employed as an intermediate in the synthesis of agrochemicals, such as herbicides and pesticides, where its acylating properties are used to build or modify active ingredients. It also serves as a precursor for a range of other chlorinated organic compounds valuable to various chemical industries.

Table 1: Key Reactions of this compound

| Reaction Type | Nucleophile | Product Class | Significance |

| Acylation | Amines | Amides | Key step in the synthesis of pharmaceuticals like Diclofenac. google.com |

| Acylation | Alcohols | Esters | Used for creating various organic intermediates and derivatives. |

| Acylation | Thiols | Thioesters | Broadens the scope of accessible chemical structures. |

| Hydrolysis | Water | Carboxylic Acids | Forms 2,6-dichlorophenylacetic acid. |

The role of this compound extends into pathways for creating advanced functional materials, primarily by enabling the synthesis of molecules with highly specific biological or chemical functions. While not typically used to create bulk functional materials in the traditional sense, its utility lies in constructing complex molecules that function on a molecular level.

The synthesis of pharmacologically active agents is a prime example of this pathway. By incorporating the 2,6-dichlorophenylacetyl moiety, chemists can develop molecules that interact selectively with biological targets like enzymes or receptors. acs.org For instance, Diclofenac and related NSAIDs function by inhibiting cyclooxygenase enzymes, a direct result of their molecular structure, which is assembled using this compound as a key building block. Similarly, its use in creating dopamine D1 receptor modulators demonstrates its role in developing materials for advanced therapeutic applications. acs.org

The versatility of acyl chlorides in organic synthesis also opens possibilities for incorporating the unique electronic and steric properties of the 2,6-dichlorophenyl group into larger systems. This functional group can influence properties such as crystallinity, solubility, and biological activity in the final molecule. For example, derivatives of the related compound class, thiazoles, which can be synthesized through multi-step processes potentially involving acyl chlorides, exhibit a wide spectrum of therapeutic activities and are a focus of drug development. researchgate.net The ability to readily react this compound with various substrates provides a strategic pathway for medicinal chemists and material scientists to design and synthesize novel compounds with tailored functionalities.

Table 2: Examples of Compounds Synthesized Using this compound

| Compound | Class | Application/Function |

| Diclofenac | Pharmaceutical (NSAID) | Anti-inflammatory and analgesic agent. |

| Aceclofenac | Pharmaceutical (NSAID) | Anti-inflammatory and analgesic agent. |

| Lornoxicam | Pharmaceutical (NSAID) | Anti-inflammatory and analgesic agent. |

| LY3154207 | Pharmaceutical (D1 PAM) | Potential therapeutic for Lewy body dementia. acs.org |

| Various Derivatives | Agrochemicals | Active ingredients in herbicides and pesticides. |

Spectroscopic and Computational Investigations

Spectroscopic Characterization in Reaction Monitoring and Product Confirmation

Spectroscopic techniques are indispensable tools for the real-time analysis of chemical reactions involving 2-(2,6-dichlorophenyl)acetyl chloride and for the verification of its structure upon synthesis. Each method provides unique insights into the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis (qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of this compound by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and methylene (B1212753) protons. The protons on the dichlorophenyl ring would appear in the aromatic region (typically δ 7.0-7.5 ppm), with their specific chemical shifts and coupling patterns influenced by the two chlorine substituents. The methylene (-CH₂-) protons, situated between the aromatic ring and the carbonyl group, are expected to resonate as a singlet at a downfield position (estimated around δ 4.0-4.5 ppm) due to the electron-withdrawing effects of both the phenyl ring and the acetyl chloride moiety.

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the acetyl chloride group is anticipated to have a characteristic chemical shift in the range of δ 170-175 ppm. The methylene carbon signal would likely appear around δ 50-60 ppm. The aromatic carbons would produce a set of signals between δ 128-140 ppm, with the carbons directly bonded to chlorine atoms showing distinct shifts.

Quantitative NMR (qNMR): Beyond structural confirmation, NMR can be employed for quantitative analysis. Quantitative NMR (qNMR) allows for the determination of the concentration of this compound in a sample with high precision and accuracy. By integrating the area of a specific proton signal and comparing it to the integral of a known amount of an internal standard, the exact quantity of the compound can be calculated. This is particularly useful for assaying the purity of the synthesized compound and for monitoring its conversion during a chemical reaction.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Methylene (-CH₂-) | ~ 4.0 - 4.5 (singlet) | ~ 50 - 60 | Deshielded by adjacent aromatic ring and carbonyl group. |

| Aromatic (C-H) | ~ 7.0 - 7.5 (multiplet) | ~ 128 - 132 | Complex splitting pattern due to meta and para protons. |

| Aromatic (C-Cl) | - | ~ 135 - 140 | Quaternary carbons, typically weaker signals. |

| Aromatic (C-CH₂) | - | ~ 130 - 135 | Quaternary carbon, typically a weaker signal. |

| Carbonyl (C=O) | - | ~ 170 - 175 | Characteristic downfield shift for an acyl chloride. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most prominent and diagnostic feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride. This band typically appears at a high frequency, generally in the range of 1785-1815 cm⁻¹. The high frequency is a hallmark of the reactive acyl chloride functional group.

Other significant absorptions would include C-Cl stretching vibrations from the dichlorophenyl ring, which are expected in the fingerprint region of the spectrum. Aromatic C-H and C=C stretching vibrations would also be present, further confirming the presence of the phenyl group. The absence of a broad O-H stretching band (around 3000-3500 cm⁻¹) is a key indicator of the successful conversion of the corresponding carboxylic acid to the acetyl chloride.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity | Notes |

| C=O (Acyl Chloride) | 1785 - 1815 | Strong | High frequency is characteristic of acyl chlorides. |

| C-Cl (Aromatic) | 1000 - 1100 | Medium to Strong | Confirms the presence of chloro-substituents on the ring. |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | Indicates the presence of the phenyl ring. |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak | Stretching vibrations of the aromatic protons. |

| C-H (Methylene) | 2850 - 2960 | Medium to Weak | Stretching vibrations of the -CH₂- group. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for gaining structural information through its fragmentation pattern. The molecular ion peak (M⁺) would confirm the compound's molecular weight. Due to the presence of three chlorine atoms, the molecular ion region will exhibit a characteristic isotopic pattern. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a cluster of peaks for the molecular ion (M, M+2, M+4, M+6) with predictable relative intensities, providing strong evidence for the presence of three chlorine atoms.

The fragmentation of this compound under electron ionization is expected to be dominated by the cleavage of the C-Cl bond of the acetyl group, leading to the formation of a stable acylium ion. This would result in a prominent peak corresponding to the loss of a chlorine radical. Further fragmentation of the dichlorophenylacetyl cation could also be observed.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 222 (for ³⁵Cl₃) | Molecular ion peak. Will show an isotopic cluster due to three chlorine atoms. |

| [M+2]⁺ | 224 | Isotopic peak due to the presence of one ³⁷Cl. |

| [M+4]⁺ | 226 | Isotopic peak due to the presence of two ³⁷Cl atoms. |

| [M+6]⁺ | 228 | Isotopic peak due to the presence of three ³⁷Cl atoms. |

| [M-Cl]⁺ | 187 (for ³⁵Cl₂) | Acylium ion formed by the loss of the chlorine from the acetyl group. This will also show an isotopic pattern for two chlorines. |

| [C₇H₅Cl₂]⁺ | 159 (for ³⁵Cl₂) | Further fragmentation leading to the dichlorobenzyl cation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy (for derivatives)

While this compound itself has limited chromophores that absorb strongly in the UV-visible range, this technique becomes highly valuable for the analysis of its derivatives. Reactions of the acetyl chloride with various nucleophiles can lead to the formation of more conjugated systems, such as amides and esters, which may exhibit characteristic UV-Vis absorption spectra. For example, the synthesis of pharmacologically active compounds like diclofenac (B195802), which contains a more extended chromophoric system, can be monitored using UV-Vis spectroscopy. The appearance of new absorption bands or a shift in the maximum absorption wavelength (λ_max) can indicate the formation of the desired product.

Computational Chemistry Studies (on related compounds or general acyl chlorides)

Computational chemistry provides a theoretical framework to understand the electronic structure and reactivity of molecules like this compound, complementing experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. For acyl chlorides, DFT calculations can provide valuable insights.

Electronic Structure: DFT calculations can map the electron density distribution within the this compound molecule. This would likely show a significant polarization of the carbonyl group, with the carbonyl carbon being highly electrophilic due to the electron-withdrawing effects of both the oxygen and the chlorine atoms. The dichlorophenyl group also influences the electronic properties through its inductive and resonance effects.

Reactivity Prediction: DFT can be used to model reaction pathways and calculate activation energies for reactions involving this compound. For instance, the mechanism of nucleophilic acyl substitution, a characteristic reaction of this compound, can be studied. Computational models can help predict the relative reactivity towards different nucleophiles and explain the regioselectivity of reactions involving the aromatic ring. Studies on related benzoyl chlorides have used DFT to investigate the transition states of hydrolysis and other substitution reactions, providing a basis for understanding the reactivity of this compound. These computational approaches can also predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data for validation.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability.acadpubl.eu

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions represent the delocalization of electron density from a filled (donor) natural bond orbital to an empty (acceptor) anti-bonding orbital. Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.

For this compound, significant delocalization effects are expected. The lone pairs on the oxygen and chlorine atoms can act as electron donors, while the anti-bonding orbitals of the carbonyl group (π* C=O) and the phenyl ring (π*) can act as acceptors. The intramolecular charge transfer from the lone pairs of the chlorine atoms to the anti-bonding orbitals of the phenyl ring, for instance, would contribute to the stability of the molecule. chemrxiv.org Similarly, delocalization from the oxygen lone pairs to the anti-bonding orbital of the C-Cl bond of the acetyl chloride group would be another stabilizing interaction.

The hyperconjugative interactions revealed by NBO analysis are crucial for understanding the molecule's stability. chemrxiv.org For example, the interaction between the lone pair of a chlorine atom (donor) and the π* anti-bonding orbitals of the aromatic ring (acceptor) would indicate electron delocalization and contribute to the stability of the system. The magnitude of these interactions, expressed in kJ/mol, provides a quantitative measure of this stabilization. chemrxiv.org

A hypothetical NBO analysis for this compound would likely reveal the following key interactions:

| Donor NBO | Acceptor NBO | Interaction Type | Anticipated E(2) (kcal/mol) | Stabilization Effect |

|---|---|---|---|---|

| LP (Cl) on ring | π* (C-C) in ring | Lone Pair -> Anti-bonding π | Moderate | Stabilizes the aromatic system |

| LP (O) | σ* (C-C) | Lone Pair -> Anti-bonding σ | High | Contributes to resonance stabilization of the carbonyl group |

| LP (O) | σ* (C-Cl) | Lone Pair -> Anti-bonding σ | Moderate | Influences the reactivity of the acetyl chloride group |

| π (C-C) in ring | π* (C=O) | π -> Anti-bonding π | Low | Indicates conjugation between the ring and the acetyl group |

Molecular Electrostatic Potential (MESP) Surface Analysis.acadpubl.eu

Molecular Electrostatic Potential (MESP) surface analysis is a computational tool used to visualize the charge distribution within a molecule and to predict its reactive behavior. researchgate.net The MESP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MESP surface would show distinct regions of positive and negative potential that govern its reactivity. The most negative potential (red region) would be located around the carbonyl oxygen atom due to the presence of lone pairs, making it a prime site for electrophilic attack. researchgate.net The chlorine atoms on the phenyl ring would also exhibit negative potential, though likely less intense than the carbonyl oxygen.

Conversely, the most positive potential (blue region) would be concentrated on the carbonyl carbon atom. This is due to the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom, making this carbon highly electrophilic and the primary site for nucleophilic attack. The hydrogen atoms of the phenyl ring would also exhibit positive potential.

The MESP analysis provides a visual representation of the molecule's reactivity. For this compound, it would clearly illustrate its function as an acylating agent, with the highly positive potential on the carbonyl carbon attracting nucleophiles. acs.org

A summary of the expected MESP features for this compound is presented below:

| Molecular Region | Expected Electrostatic Potential | Color on MESP Map | Predicted Reactivity |

|---|---|---|---|

| Carbonyl Oxygen | Highly Negative | Red | Site for electrophilic attack |

| Carbonyl Carbon | Highly Positive | Blue | Site for nucleophilic attack |

| Chlorine Atoms on Ring | Negative | Yellow/Orange | Electron-rich region |

| Aromatic Ring Carbons | Neutral to Slightly Negative | Green/Yellow | Less reactive than carbonyl group |

| Aromatic Ring Hydrogens | Positive | Light Blue | Slightly electron-deficient |

Conformational Analysis (e.g., of derived products).nih.govrsc.org

Conformational analysis is essential for understanding the three-dimensional structure of molecules and how this structure influences their physical properties and biological activity. researchgate.net While specific conformational analysis of this compound is not extensively documented, studies on its derivatives provide significant insights into the conformational preferences of the 2,6-dichlorophenyl group.

In studies of diclofenac (2-((2,6-dichlorophenyl)amino)benzoic acid), a well-known non-steroidal anti-inflammatory drug derived from this chemical family, conformational flexibility is a key feature. nih.gov The dihedral angle between the two phenyl rings is a critical conformational parameter. In different polymorphic forms of diclofenac acid, this angle can vary, indicating that the molecule can adopt different low-energy conformations.

Similarly, in the crystal structure of 2-{2-[(2,6-dichlorophenyl)amino]phenyl}ethanol, another related compound, the 2,6-dichloroanilino unit is roughly planar and forms a significant dihedral angle with the adjacent benzene (B151609) ring. This demonstrates the steric influence of the two chlorine atoms on the phenyl ring, which forces a twisted conformation.

The conformational possibilities of products derived from this compound are influenced by several factors, including:

Steric Hindrance: The two chlorine atoms on the phenyl ring create significant steric bulk, which restricts rotation around the bond connecting the phenyl ring to the rest of the molecule.

Intramolecular Interactions: Hydrogen bonding and other non-covalent interactions within the molecule can stabilize certain conformations.

Crystal Packing Forces: In the solid state, the conformation of a molecule can be influenced by how it packs into a crystal lattice.

The table below summarizes key conformational findings for derivatives of this compound:

| Derived Product | Key Conformational Feature | Method of Analysis | Reference |

|---|---|---|---|

| LY3154207 | Adopts an unusual boat conformation | NMR studies and computational modeling | researchgate.netnih.gov |

| Diclofenac Acid | Variable dihedral angle between phenyl rings in different polymorphs | Single-crystal X-ray diffraction | nih.gov |

| 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol | Significant dihedral angle between the 2,6-dichloroanilino unit and the adjacent benzene ring | Single-crystal X-ray diffraction |

Methodological Innovations and Green Chemistry Considerations

Optimization of Reaction Parameters for Efficiency and Yield

The conventional synthesis of 2-(2,6-Dichlorophenyl)acetyl chloride involves the reaction of 2-(2,6-Dichlorophenyl)acetic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). Optimization of this process is critical for industrial-scale production to maximize yield and purity.

Key reaction parameters that are typically optimized include:

Temperature: The reaction is often performed under reflux conditions. Careful control of the temperature is necessary to ensure the reaction proceeds to completion without promoting the formation of degradation products or side-reactions.

Reaction Time: Monitoring the reaction progress allows for the determination of the optimal time required for the complete conversion of the carboxylic acid to the acyl chloride. Insufficient time leads to low yield, while excessively long periods can result in by-product formation.

Reagent Stoichiometry: Using a slight excess of thionyl chloride can drive the reaction to completion. However, a large excess complicates the purification process, as the unreacted thionyl chloride must be removed, often through distillation. pjoes.com

Catalyst: A catalytic amount of a solvent like dimethylformamide (DMF) is frequently used to facilitate the reaction between the carboxylic acid and thionyl chloride.

In the synthesis of derivatives from this compound, such as in amide bond formation, the addition of a tertiary base like triethylamine (B128534) has been shown to promote the reaction, leading to nearly quantitative yields even at mild temperatures. acs.org The base acts as a scavenger for the hydrochloric acid by-product, driving the equilibrium towards the product.

Implementation of Green Chemistry Principles in Synthesis

The adoption of green chemistry principles is increasingly important in chemical manufacturing to reduce environmental impact and enhance process safety.

The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. Key principles applicable to the synthesis of this compound include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, and increasing energy efficiency.

Solvent-Free Synthesis Approaches

A significant advancement in green chemistry is the development of solvent-free reaction conditions. Traditional syntheses often rely on organic solvents, which contribute to waste and pose environmental and safety risks. Eliminating solvents aligns with the green chemistry principle of using safer solvents and auxiliaries—or omitting them entirely.

While specific solvent-free methods for this compound are not extensively documented, analogous reactions provide a template for potential green alternatives. For instance, acylation reactions have been successfully performed under solvent-free conditions at room temperature using a heterogeneous catalyst. Another approach involves mechanochemistry, where mechanical energy initiates reactions, often in the absence of a solvent. google.com Microwave-assisted synthesis is another technique that can accelerate reactions, often without the need for a solvent, leading to shorter reaction times and higher yields.

Atom Economy and Reaction Efficiency

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal atom economy is 100%, meaning all reactant atoms are found in the final product, with no atoms wasted as by-products.

The synthesis of this compound from 2-(2,6-Dichlorophenyl)acetic acid and thionyl chloride can be represented by the following equation:

C₈H₆Cl₂O₂ + SOCl₂ → C₈H₅Cl₃O + SO₂ + HCl

The atom economy for this reaction is calculated as follows:

| Compound | Formula | Molecular Weight (g/mol) |

|---|---|---|

| this compound | C₈H₅Cl₃O | 223.48 |

| 2-(2,6-Dichlorophenyl)acetic acid | C₈H₆Cl₂O₂ | 205.04 |

| Thionyl chloride | SOCl₂ | 118.97 |

Calculation: Atom Economy = [Molecular Weight of Desired Product / (Sum of Molecular Weights of All Reactants)] x 100 Atom Economy = [223.48 / (205.04 + 118.97)] x 100 Atom Economy = [223.48 / 324.01] x 100 ≈ 69.0%

This calculation shows that a significant portion of the reactant mass is converted into by-products (sulfur dioxide and hydrogen chloride). While this method is effective, green chemistry principles encourage the exploration of alternative synthetic routes with higher atom economy.

Analytical Method Development for In-Process Control and Product Purity

Due to the high reactivity of this compound, direct analysis can be challenging. Therefore, analytical methods for in-process control and final product purity assessment often rely on derivatization strategies to convert the highly reactive acyl chloride into a more stable compound suitable for chromatographic analysis. researchgate.netamericanpharmaceuticalreview.com

High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies (e.g., HPLC-DAD)

HPLC is a powerful technique for the analysis of non-volatile and thermally labile compounds. For acyl chlorides, a pre-column derivatization step is typically employed. A common strategy involves reacting the acyl chloride with a nucleophilic reagent that contains a strong chromophore, enhancing detection by a Diode-Array Detector (DAD).

A widely used derivatizing agent is 2-nitrophenylhydrazine (B1229437). researchgate.netnih.gov This reagent reacts with the acyl chloride to form a stable derivative that exhibits strong UV absorbance at a wavelength around 395 nm. researchgate.netnih.gov This is advantageous because most drug substances and their related impurities have weak absorption in this region, thus minimizing matrix interference. researchgate.net The reaction is typically fast and can be performed at room temperature. researchgate.netnih.gov

| Parameter | Condition |

|---|---|

| Derivatizing Reagent | 2-Nitrophenylhydrazine |

| Reaction Solvent | Acetonitrile (B52724) |

| Reaction Conditions | Room temperature, 30 minutes |

| Chromatography Mode | Reversed-Phase HPLC |